1-Phenylbutan-2-amine

Neuropharmacology Transporter Assays Structure-Activity Relationship

1-Phenylbutan-2-amine (CAS 30543-88-5, synonym: α-ethylphenethylamine, AEPEA) is a higher homolog of amphetamine within the phenethylamine class, with the molecular formula C10H15N and a molecular weight of 149.24 g/mol. It differs structurally from amphetamine solely by the replacement of the α-methyl group with an α-ethyl group.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 30543-88-5
Cat. No. B3423535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylbutan-2-amine
CAS30543-88-5
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=CC=C1)N
InChIInChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3
InChIKeyIOLQWLOHKZENDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylbutan-2-amine (CAS 30543-88-5): Procurement-Relevant Overview of a Selective Norepinephrine-Releasing Phenethylamine Homolog


1-Phenylbutan-2-amine (CAS 30543-88-5, synonym: α-ethylphenethylamine, AEPEA) is a higher homolog of amphetamine within the phenethylamine class, with the molecular formula C10H15N and a molecular weight of 149.24 g/mol [1]. It differs structurally from amphetamine solely by the replacement of the α-methyl group with an α-ethyl group [2]. This subtle structural alteration profoundly shifts the compound's pharmacological profile from a balanced dopamine/norepinephrine releasing agent to a selective norepinephrine releasing agent, with strongly reduced dopaminergic effects [2]. This compound is primarily employed as a research chemical for studies in neuropharmacology, cardiovascular pharmacology, and forensic toxicology [1].

Why Generic Substitution of 1-Phenylbutan-2-amine with Other Phenethylamines Fails: The Critical Role of the α-Ethyl Substituent


Generic substitution with seemingly similar phenethylamines, such as amphetamine or β-phenethylamine, is not scientifically justifiable due to the profound impact of the α-ethyl substituent on pharmacological selectivity and potency. While amphetamine (α-methylphenethylamine) acts as a potent and balanced releaser of both dopamine (DAT) and norepinephrine (NET) [1], the simple extension of the α-alkyl chain to an ethyl group in 1-phenylbutan-2-amine dramatically reduces potency at DAT while preserving robust NET releasing activity, resulting in a more selective norepinephrine profile [1]. This structural modification also alters in vivo cardiovascular and behavioral effects, rendering cross-compound extrapolation unreliable for research requiring precise neurochemical targeting [1].

1-Phenylbutan-2-amine: Head-to-Head Quantitative Differentiation from Amphetamine and Other Phenethylamine Analogs


Direct Comparison of Monoamine Transporter Releasing Potency: 1-Phenylbutan-2-amine (AEPEA) vs. d-Amphetamine

In direct head-to-head in vitro synaptosomal release assays, 1-phenylbutan-2-amine (AEPEA) demonstrates a marked shift in selectivity compared to d-amphetamine. AEPEA acts as a fully efficacious releaser at the norepinephrine transporter (NET) but is substantially less potent than amphetamine at both NET and, most notably, the dopamine transporter (DAT) [1].

Neuropharmacology Transporter Assays Structure-Activity Relationship

Comparative Vasopressor Potency and Duration of Action: 1-Phenylbutan-2-amine vs. Amphetamine and β-Phenethylamine

In a classical in vivo study using barbitalized dogs, the vasopressor activity of 1-phenyl-2-butylamine hydrochloride (1-phenylbutan-2-amine HCl) was directly compared to that of amphetamine (phenisopropylamine) and β-phenethylamine. The compound's potency was found to be intermediate between the two comparators, but it exhibited a significantly longer duration of effect [1].

Cardiovascular Pharmacology In Vivo Pharmacology Structure-Activity Relationship

In Vivo Cardiovascular and Locomotor Effects: Differentiated Profile from Amphetamine

In freely moving, conscious male rats, the in vivo effects of AEPEA on blood pressure (BP), heart rate (HR), and locomotor activity were compared to amphetamine. While amphetamine produced robust, dose-related increases in all three parameters, AEPEA produced a more selective cardiovascular effect [1].

Behavioral Pharmacology Cardiovascular Safety In Vivo Pharmacology

Physicochemical Differentiation: LogP and Lipophilicity Profile of 1-Phenylbutan-2-amine

The lipophilicity of 1-phenylbutan-2-amine, as indicated by its partition coefficient (LogP), is a key parameter distinguishing it from its lower homolog, amphetamine. The extended α-ethyl substituent increases the compound's lipophilicity, which can influence its membrane permeability and distribution profile [1].

Physicochemical Properties Analytical Chemistry Drug Design

Spectroscopic Identification: Distinctive Mass Spectral Fragmentation Pattern for Forensic and Analytical Differentiation

The mass spectral fragmentation pattern of 1-phenylbutan-2-amine is distinct from that of its regioisomers and lower homologs, enabling unambiguous identification in complex matrices. Liquid chromatographic and mass spectral analysis methods have been developed specifically for the separation and identification of 1-phenyl-2-butanamines as a distinct class of amphetamine homologs [1]. Reference spectra, including GC/MS data, are available for confirmatory analysis [2].

Forensic Toxicology Analytical Chemistry Mass Spectrometry

Optimal Research and Industrial Application Scenarios for 1-Phenylbutan-2-amine Based on Quantified Differentiation


Neuropharmacological Studies of Selective Norepinephrine Release

Researchers investigating the distinct roles of dopamine and norepinephrine in behavior, cognition, or reward pathways should prioritize 1-phenylbutan-2-amine over amphetamine. Its profile as a fully efficacious NET releaser (EC50 = 80 nM) with significantly reduced DAT activity (EC50 = 273 nM) [1] allows for the isolation of noradrenergic contributions to experimental outcomes, which are confounded by the potent dopaminergic effects of amphetamine.

Cardiovascular Pharmacology Research Requiring Sustained Pressor Effects

For studies focusing on the cardiovascular consequences of adrenergic activation, 1-phenylbutan-2-amine offers a distinct advantage. As demonstrated in anesthetized dogs, it provides a pressor effect that is approximately twice as long-lasting as that of amphetamine [2]. This sustained hemodynamic response is valuable for investigating long-duration adrenoceptor signaling and the development of tolerance or compensatory mechanisms.

Forensic Toxicology and Doping Control Reference Standard

Due to its emergence as an unlisted additive in dietary supplements, 1-phenylbutan-2-amine is a critical reference standard for forensic and anti-doping laboratories. Validated LC and GC/MS methods exist for its separation and identification from other amphetamine-type substances [3]. The availability of certified reference spectra [4] ensures accurate and defensible identification in biological and seized material matrices, fulfilling a key procurement need for analytical method development and quality control.

Structure-Activity Relationship (SAR) Studies on α-Alkylphenethylamines

As the simplest α-ethyl homolog of amphetamine, 1-phenylbutan-2-amine is an essential tool compound for SAR studies exploring the impact of α-alkyl chain length on monoamine transporter selectivity. Quantitative data comparing its transporter release profile and in vivo effects to amphetamine [1] provide a foundational dataset for computational modeling and the rational design of novel compounds with tuned noradrenergic/dopaminergic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylbutan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.